Product packaging for 1-Benzenesulfonyl-3-methyl-piperazine(Cat. No.:CAS No. 782443-87-2)

1-Benzenesulfonyl-3-methyl-piperazine

Cat. No.: B581978
CAS No.: 782443-87-2
M. Wt: 240.321
InChI Key: CDXQHYPXYVJEEZ-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-3-methyl-piperazine is a piperazine-based chemical building block of high interest in medicinal chemistry and pharmaceutical research. Piperazine sulfonyl derivatives are frequently employed as core structural motifs in the design and synthesis of novel bioactive molecules . These compounds serve as key intermediates for researchers exploring new therapeutic agents. For instance, structurally similar benzenesulfonyl piperazine compounds have been investigated for their potential anti-tumor properties, acting through mechanisms such as the activation of procaspase-3 to induce apoptosis in cancer cells . Furthermore, benzenesulfonamide-containing piperazine derivatives have shown significant promise as inhibitors of viral targets, exemplified by their potent activity against the HIV-1 capsid (CA) protein . The specific structure of this compound, featuring a sulfonamide group and a methyl substituent on the piperazine ring, makes it a versatile scaffold for structure-activity relationship (SAR) studies and for creating diverse compound libraries aimed at hit-finding and lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2S B581978 1-Benzenesulfonyl-3-methyl-piperazine CAS No. 782443-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-10-9-13(8-7-12-10)16(14,15)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXQHYPXYVJEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696503
Record name 1-(Benzenesulfonyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782443-87-2
Record name 1-(Benzenesulfonyl)-3-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization

Precursor Synthesis and Intermediate Isolation

The efficient synthesis of 1-Benzenesulfonyl-3-methyl-piperazine relies on the high-purity preparation of its key precursors: the 2-methylpiperazine (B152721) scaffold and the benzenesulfonyl chloride reagent.

The piperazine (B1678402) ring is a ubiquitous structural motif in pharmacologically active compounds. researchgate.net The synthesis of carbon-substituted piperazines, such as 2-methylpiperazine, presents a greater challenge than their N-substituted counterparts and is often achieved through the cyclization of linear diamine precursors. researchgate.net

Several general strategies exist for the synthesis of substituted piperazine scaffolds:

Cyclization of Diamine Precursors: This is a common approach for producing C-substituted piperazines. It involves creating a linear diamine and then inducing ring closure.

Palladium-Catalyzed Cyclization: This method can produce highly substituted piperazines with good regio- and stereochemical control by coupling a propargyl unit with a diamine component. organic-chemistry.org

Multicomponent Reactions: Approaches like the Ugi reaction followed by an intramolecular SN2 cyclization offer a versatile route to diverse piperazine derivatives. acs.org

Hydrogenation of Pyrazines: The reduction of substituted pyrazines can yield the corresponding piperazines. researchgate.net

Ring-Opening of DABCO Derivatives: The cleavage of the C-N bond in 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives using activating agents like sulfonyl chlorides can be an effective method. researchgate.net

For the specific synthesis of 2-methylpiperazine, a common industrial route starts from the cyclization of N-(2-hydroxypropyl)ethylenediamine. This precursor is typically synthesized from propylene (B89431) oxide and ethylenediamine. The subsequent cyclization is often performed under high temperature and pressure over a catalyst. The resulting 2-methylpiperazine is then isolated and purified by distillation.

Benzenesulfonyl chloride is the most common reagent for introducing the benzenesulfonyl group. It is typically prepared through one of two primary industrial methods. sigmaaldrich.com

One established method involves the reaction of the sodium salt of benzenesulfonic acid with either phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). sigmaaldrich.comorgsyn.org The reaction with PCl₅ is conducted by heating a mixture of finely divided phosphorus pentachloride and dried sodium benzenesulfonate (B1194179). orgsyn.org

3 C₆H₅SO₃Na + PCl₅ → 3 C₆H₅SO₂Cl + 2 NaCl + NaPO₃

Alternatively, reacting sodium benzenesulfonate with phosphorus oxychloride offers another pathway. orgsyn.org

2 C₆H₅SO₃Na + POCl₃ → 2 C₆H₅SO₂Cl + NaCl + NaPO₃

A second major route is the direct reaction of benzene (B151609) with an excess of chlorosulfonic acid. guidechem.com This sulfonation reaction must be carefully controlled. guidechem.com After the reaction, the mixture is typically quenched in ice water, and the resulting benzenesulfonyl chloride is separated and purified by vacuum distillation. orgsyn.orgguidechem.com

Table 1: Comparison of Synthetic Routes for Benzenesulfonyl Chloride

MethodReactantsKey ConditionsAdvantagesDisadvantages
Phosphorus PentachlorideSodium Benzenesulfonate, PCl₅Heating at 170–180°C for an extended period (e.g., 15 hours). orgsyn.orgGood yield (75–80%). orgsyn.orgUse of solid, moisture-sensitive PCl₅; vigorous reaction.
Phosphorus OxychlorideSodium Benzenesulfonate, POCl₃Similar heating conditions to the PCl₅ method. orgsyn.orgGood yield (74–87%); POCl₃ is a liquid and can be easier to handle. orgsyn.orgRequires high temperatures.
Chlorosulfonic AcidBenzene, Chlorosulfonic AcidReaction at low temperatures (e.g., 20°C), followed by quenching. guidechem.comUses readily available starting materials.Use of highly corrosive chlorosulfonic acid; generates HCl gas and acidic waste. guidechem.com

N-Sulfonylation Reaction Mechanisms

The core reaction in the formation of this compound is the N-sulfonylation of 2-methylpiperazine. This reaction involves the nucleophilic attack of a nitrogen atom of the piperazine ring on the electrophilic sulfur atom of the benzenesulfonyl chloride. Due to the two non-equivalent nitrogen atoms in 2-methylpiperazine (N1, which is adjacent to the methyl group, and N4), regioselectivity is a key consideration. The less sterically hindered N4 atom is the preferred site of attack, leading to the desired this compound product.

The N-sulfonylation of a secondary amine like 2-methylpiperazine with benzenesulfonyl chloride is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur center. While detailed computational studies for this specific reaction are not widely published, the pathway is analogous to other sulfonylations of amines.

The reaction likely follows an addition-elimination mechanism .

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen (N4 of 2-methylpiperazine) acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate (a trigonal bipyramidal species).

Transition State: A high-energy transition state is reached as the N-S bond is formed and the S-Cl bond begins to break.

Elimination: The chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom (typically facilitated by a base), resulting in the formation of the stable sulfonamide bond.

The presence of a base (e.g., triethylamine (B128534), potassium carbonate, or an excess of the piperazine reactant itself) is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

The kinetics of sulfonylation reactions can be complex and are highly dependent on the substrates, solvent, and the presence or absence of a catalyst or base.

For the reaction between 2-methylpiperazine and benzenesulfonyl chloride, the rate law would likely be:

Rate = k[2-methylpiperazine][benzenesulfonyl chloride]

This second-order rate law assumes that the initial nucleophilic attack is the rate-determining step, which is a common scenario for such reactions under basic conditions where the subsequent deprotonation is fast.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the yield of this compound and ensure high regioselectivity, several reaction parameters must be carefully optimized.

Table 2: Optimization Parameters for N-Sulfonylation of 2-Methylpiperazine

ParameterConsiderationsOptimized Conditions
Solvent The solvent should dissolve the reactants and be inert to the reaction conditions. Dichloromethane (B109758) (DCM), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are common choices.Acetonitrile is often effective as it dissolves the reactants well and facilitates the reaction. google.com
Base A base is required to scavenge the HCl produced. Organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) nih.gov, or inorganic bases like potassium carbonate (K₂CO₃) google.com can be used. Using an excess of the piperazine reactant can also serve as the base.DIPEA is a good choice as it is a non-nucleophilic, sterically hindered base that effectively scavenges protons without competing in the reaction. nih.gov K₂CO₃ is a cost-effective and efficient alternative. google.com
Temperature The reaction is typically exothermic. Running the reaction at low temperatures (e.g., 0 °C) initially can help control the reaction rate and minimize side products, followed by warming to room temperature to ensure completion.Initial addition of the sulfonyl chloride at 0 °C, followed by stirring at room temperature for several hours.
Stoichiometry To favor monosulfonylation, it is common to use a slight excess of the piperazine derivative relative to the benzenesulfonyl chloride. However, to drive the reaction to completion, a slight excess of the sulfonyl chloride (e.g., 1.1-1.2 equivalents) may be used if the starting piperazine is the limiting reagent.Typically, near-equimolar amounts are used, or a slight excess of the more valuable reagent is avoided. For regioselectivity, controlling the stoichiometry is less critical than the inherent steric hindrance.
Purification After the reaction, the crude product is typically purified to remove unreacted starting materials, the hydrochloride salt of the base, and any potential disulfonylated by-product.Purification is commonly achieved by aqueous workup to remove water-soluble salts, followed by column chromatography on silica (B1680970) gel. nih.gov

By carefully controlling these parameters, the synthesis of this compound can be achieved with high yield and purity, providing a valuable building block for further chemical exploration.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a pivotal role in the efficiency of the synthesis of piperazine derivatives and sulfonamides. Solvents not only provide a medium for the reaction but also influence reaction rates and product yields by stabilizing reactants, transition states, and products differently. researchgate.net

In the synthesis of sulfonamides, a variety of solvents can be employed. For instance, in the preparation of certain sulfonamide derivatives of trimetazidine (B612337), dichloromethane is used as the solvent. mdpi.com The reaction of a piperazine derivative with a sulfonyl chloride in dichloromethane, in the presence of triethylamine as a base, proceeds efficiently. mdpi.com The solvent's role is critical in dissolving the reactants and facilitating the interaction between the nucleophilic piperazine and the electrophilic sulfonyl chloride.

The polarity and protic or aprotic nature of the solvent can significantly impact the reaction. For nucleophilic substitution reactions, such as the formation of the sulfonamide bond, the solvent's ability to solvate the transition state is a key factor in determining the reaction rate. researchgate.net Protic solvents, through hydrogen bonding, and aprotic polar solvents, through dipole-dipole interactions, can stabilize charged intermediates and transition states, thereby accelerating the reaction. For example, the reaction between piperazine and benzyl (B1604629) bromide has been studied in various protic and aprotic solvents, revealing that the reaction rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. researchgate.net

In some synthetic procedures for related piperazine compounds, polar solvents are used after an initial dewatering step. google.com This highlights the tailored use of solvents at different stages of a reaction sequence to optimize conditions for specific transformations. The use of solvent mixtures, such as methanol (B129727) and dimethylformamide, can also be employed to fine-tune the reaction environment, with reaction rates being maximal at compositions where dipolar interactions between the solvents are strongest. researchgate.net

Table 1: Influence of Solvent on Sulfonamide Synthesis

SolventReactantsCatalyst/BaseObservations
DichloromethaneTrimetazidine, Sulfonyl ChloridesTriethylamineEfficient synthesis of sulfonamide derivatives. mdpi.com
Methanol, Dimethylformamide (mixtures)Piperazine, Benzyl BromideNot specifiedReaction rate is maximized when dipolar interactions between solvents are highest. researchgate.net
Acetonitrile4-(Aminosulfonyl)benzoic acid, Ethyl isonipecotateEDCI, HOBtUsed for the synthesis of 4-sulfamoylbenzoyl-piperidine derivatives. nih.gov
Ethanol (B145695)4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide, IsocyanateNone specifiedReaction mixture was refluxed to form benzenesulfonamidohydrazido ureas. nih.gov

Temperature and Pressure Influence on Product Formation

Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions, including the synthesis of this compound. Adjusting these conditions can lead to higher product yields, reduced reaction times, and improved selectivity.

In many organic syntheses, heating the reaction mixture to reflux is a common practice to increase the reaction rate. For example, the synthesis of certain benzenesulfonamidohydrazido ureas involves refluxing the reaction mixture in ethanol overnight. nih.gov Similarly, the reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine using lithium aluminium hydride is carried out at reflux temperature in tetrahydrofuran (40°C to 70°C) to yield the desired protected piperazine. google.com

Temperature control is also critical for managing selectivity and preventing side reactions. In the methylation of 2-oxo-3-phenylpiperazine, the temperature is maintained between 10°C and 25°C to ensure the desired product is formed efficiently. google.com Conversely, some reactions are performed at reduced temperatures to control exothermicity or to favor the crystallization of a specific product. For instance, cooling a solution to 0°C is a step in the synthesis of 1-benzylpiperazine (B3395278) dihydrochloride (B599025) to facilitate its precipitation. orgsyn.org

While atmospheric pressure is common for many laboratory-scale syntheses, elevated pressures can be employed, particularly in reactions involving gases or to increase the boiling point of a solvent. For example, the synthesis of piperazine from the condensation of monoethanolamine (MEA) with ammonia (B1221849) has been studied under a hydrogen pressure of 0.7 MPa. researchgate.net In other catalytic processes for piperazine synthesis, total pressures can reach as high as 20.4 MPa. researchgate.net

The influence of temperature on the formation of thin films from a piperazine derivative, 1,4-Bis(trimethylsilyl)piperazine, has been studied in chemical vapor deposition (CVD) processes. Increasing the deposition temperature from ambient to 400°C initially increases the deposition rate, but further heating can lead to a decrease due to reduced adsorption of the precursor on the substrate surface. mdpi.com This illustrates the complex interplay between temperature and product formation on a surface.

Table 2: Effect of Temperature on Piperazine Derivative Synthesis

ReactionTemperaturePressureObservations
Reduction of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine40°C to 70°C (Reflux)AtmosphericEfficient reduction to the protected piperazine. google.com
Methylation of 2-oxo-3-phenylpiperazine10°C to 25°CAtmosphericControlled temperature for selective methylation. google.com
Synthesis of 1-benzylpiperazine dihydrochlorideCooled to 0°CAtmosphericPromotes precipitation of the product. orgsyn.org
Piperazine synthesis from MEA and NH3Not specified0.7 MPaExample of elevated pressure in piperazine synthesis. researchgate.net
Piperazine synthesis from EG and NH3242–248°C20.4 MPaHigh temperature and pressure catalytic process. researchgate.net

Catalytic Approaches in Sulfonamide Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the synthesis of sulfonamides and their piperazine-containing precursors, various catalytic strategies are employed.

Palladium-catalyzed reactions have proven to be highly versatile for the synthesis of substituted piperazines. acs.org These methods can proceed under mild conditions with low catalyst loadings, offering excellent yields and high stereo- and regiochemical control. acs.org For instance, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine derivatives provides a novel route to highly substituted piperazines. acs.org

In the context of sulfonamide synthesis, coupling agents are frequently used to facilitate the amide bond formation. For the synthesis of 4-sulfamoylbenzoyl-piperidine derivatives, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) are used as catalysts for the condensation reaction between a carboxylic acid and an amine. nih.govnih.gov Similarly, the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to catalyze the amide bond formation between a Boc-protected amino acid and a substituted benzhydryl piperazine. nih.gov

Furthermore, the synthesis of piperazine itself can be achieved through various catalytic processes, including intermolecular and intramolecular cyclization reactions. researchgate.net These processes often utilize metal-based catalysts. For example, a Cu-Ni-Cr catalyst has been used for the cyclocondensation of ethylene (B1197577) glycol with ammonia to produce piperazine. researchgate.net Zeolite-based catalysts, such as ZSM-5 modified with various metals, have also been investigated for the synthesis of piperazine from monoethanolamine. researchgate.net

Table 3: Catalytic Methods in Piperazine and Sulfonamide Synthesis

Catalyst SystemReaction TypeSubstratesKey Features
Palladium CatalystDecarboxylative CyclizationPropargyl carbonates, Diamine derivativesMild conditions, high yields, stereo- and regiocontrol. acs.org
EDCI/HOBtCondensation/Amide formation4-(Aminosulfonyl)benzoic acid, Ethyl isonipecotateFacilitates formation of sulfonamide-containing piperidines. nih.govnih.gov
HATU/DIPEAAmide formationBoc-protected amino acids, Substituted benzhydryl piperazineUsed for synthesizing complex piperazine hybrids. nih.gov
Cu-Ni-CrCyclocondensationEthylene glycol, AmmoniaHigh-pressure, high-temperature synthesis of piperazine. researchgate.net
Co/H-ZSM-5AminationMonoethanolamineCatalytic route to piperazine. researchgate.net

Purification Techniques and Strategies for High Purity Compound Isolation

Achieving high purity is a critical final step in the synthesis of any chemical compound, including this compound. A variety of purification techniques are employed, often in combination, to remove unreacted starting materials, byproducts, and other impurities.

A common and powerful technique for purifying solid organic compounds is recrystallization . This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. For instance, in the synthesis of benzenesulfonamidohydrazido ureas, the crude product is recrystallized from ethanol to obtain the pure compound. nih.gov The choice of solvent is crucial for effective recrystallization.

Extraction is another fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. In the synthesis of this compound and related compounds, a series of washes with acidic and basic aqueous solutions is often performed. For example, the reaction mixture for the synthesis of sulfonamide derivatives of trimetazidine is washed with diluted hydrochloric acid, a saturated solution of sodium carbonate, and brine to remove acidic and basic impurities. mdpi.com Similarly, in the preparation of a 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate, the residue is extracted with water and 1,2-dichloroethane. google.com

Chromatography is a highly effective method for separating complex mixtures. Column chromatography, using silica gel as the stationary phase, is widely used for the purification of piperazine derivatives. For example, synthesized benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids are purified by column chromatography on silica gel with a methanol/dichloromethane eluent system. nih.gov

Precipitation is a straightforward method to isolate a product from a solution in which it is insoluble. The formation of a salt can often be used to selectively precipitate the desired compound. In the purification of piperazine, adding acetic acid to an acetone (B3395972) solution of the impure mixture causes the precipitation of piperazine diacetate, which can then be separated by filtration. google.com Similarly, 1-benzylpiperazine can be isolated as its dihydrochloride salt by treating an ethanolic solution with hydrogen chloride, leading to its precipitation. orgsyn.org

Distillation is a primary method for purifying liquids, but it can also be used for the purification of piperazine itself, which has a boiling point of 146 °C. google.com

The final purity of the compound is often assessed by analytical techniques such as melting point determination, and spectroscopic methods like NMR.

Table 4: Purification Strategies for Piperazine Derivatives

Purification TechniqueCompound TypeDetails
RecrystallizationBenzenesulfonamidohydrazido ureasThe crude product is recrystallized from ethanol. nih.gov
ExtractionSulfonamide derivatives of trimetazidineWashed with diluted HCl, saturated Na2CO3, and brine. mdpi.com
Column ChromatographyBenzhydrylpiperazine-coupled nitrobenzenesulfonamide hybridsSilica gel with a methanol/dichloromethane eluent. nih.gov
Precipitation (as a salt)PiperazinePrecipitated as piperazine diacetate from acetone. google.com
Precipitation (as a salt)1-BenzylpiperazinePrecipitated as the dihydrochloride salt from ethanol. orgsyn.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of 1-Benzenesulfonyl-3-methyl-piperazine in solution. Due to the restricted rotation around the sulfonamide (S-N) bond and the interconversion of the piperazine (B1678402) ring between different chair conformations, the molecule exhibits complex dynamic behavior that can be investigated using temperature-dependent NMR experiments. nih.govresearchgate.netrsc.org The presence of the methyl group at the C-3 position renders the piperazine ring chiral, leading to magnetic non-equivalence for the protons and carbons of the ring.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are fundamental for the unambiguous assignment of all proton and carbon signals in the molecule.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the benzenesulfonyl group, the piperazine ring protons, and the methyl group protons. The five aromatic protons typically appear in the downfield region (δ 7.5–7.9 ppm). The protons on the piperazine ring are expected to appear in the aliphatic region (δ 2.5–4.0 ppm) and will exhibit complex splitting patterns due to geminal and vicinal couplings. The methyl group protons would appear as a doublet in the upfield region (around δ 1.0–1.3 ppm) due to coupling with the adjacent proton at C-3.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the benzenesulfonyl group are expected in the δ 127–140 ppm range. The carbons of the piperazine ring would resonate between δ 40–60 ppm, while the methyl carbon would appear at a higher field (δ ~15–20 ppm).

2D NMR experiments are crucial for definitive assignments:

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of connections between adjacent protons within the piperazine ring and confirming the coupling between the C-3 proton and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
Benzenesulfonyl (ortho)7.8 - 7.9129.0 - 130.0d
Benzenesulfonyl (meta)7.5 - 7.6127.0 - 128.0t
Benzenesulfonyl (para)7.6 - 7.7132.0 - 133.0t
Benzenesulfonyl (ipso)-138.0 - 140.0-
Piperazine C-23.8 - 4.0 (axial/equatorial)50.0 - 55.0m
Piperazine C-33.0 - 3.352.0 - 57.0m
Piperazine C-52.8 - 3.2 (axial/equatorial)45.0 - 50.0m
Piperazine C-62.6 - 3.0 (axial/equatorial)48.0 - 53.0m
Methyl (at C-3)1.0 - 1.315.0 - 20.0d

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the stereochemistry and preferred conformation of the molecule. libretexts.org These experiments detect through-space interactions between protons that are close to each other, irrespective of bond connectivity.

For this compound, these techniques can:

Determine the orientation of the methyl group: A key application is to establish whether the methyl group at C-3 preferentially occupies an axial or equatorial position on the piperazine chair. A NOESY correlation between the methyl protons and the axial protons at C-2 and C-6 would indicate an axial orientation of the methyl group. Conversely, correlations to equatorial protons would suggest an equatorial orientation.

Elucidate the conformation of the piperazine ring: The spatial relationships between the various axial and equatorial protons on the piperazine ring can be mapped out, confirming the dominant chair conformation.

Define the orientation around the S-N bond: NOESY can reveal spatial proximity between the ortho-protons of the benzenesulfonyl group and specific protons on the piperazine ring (e.g., at C-2 and C-6), providing insight into the rotational preference around the sulfonamide bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₆N₂O₂S. HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) by measuring the mass with high precision (typically to within 5 ppm). This confirmation is a definitive piece of evidence for the identity of the compound.

Table 2: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₆N₂O₂S
Monoisotopic Mass (Calculated)240.0932 g/mol
Expected Ion ([M+H]⁺)241.1005

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways:

Cleavage of the S-N bond: This is often a primary fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation (m/z 141) and the 3-methyl-piperazine radical cation (m/z 99).

Ring cleavage of the piperazine moiety: The piperazine ring can undergo fragmentation, leading to the loss of smaller neutral fragments and the formation of characteristic ions.

Loss of the methyl group: Fragmentation can also involve the loss of the methyl radical (•CH₃) from the molecular ion or subsequent fragment ions.

Table 3: Predicted Key MS/MS Fragment Ions for this compound
m/z (Predicted)Proposed Structure/FragmentFragmentation Pathway
241.1[M+H]⁺Molecular Ion
141.0[C₆H₅SO₂]⁺Cleavage of the S-N bond
99.1[C₅H₁₁N₂]⁺Cleavage of the S-N bond (protonated 3-methyl-piperazine)
77.0[C₆H₅]⁺Loss of SO₂ from the benzenesulfonyl cation
56.1[C₃H₆N]⁺Cleavage of the piperazine ring

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its constituent parts:

Sulfonyl Group (SO₂): This group gives rise to two very strong and distinct stretching vibrations: an asymmetric stretch typically found at 1330–1370 cm⁻¹ and a symmetric stretch at 1140–1180 cm⁻¹. These bands are highly characteristic of sulfonamides.

Aromatic Ring (C=C and C-H): The spectrum will show C=C stretching absorptions within the aromatic ring at 1450–1600 cm⁻¹ and aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic Groups (C-H): The C-H bonds of the piperazine ring and the methyl group will produce stretching absorptions in the 2850–3000 cm⁻¹ region.

C-N Bonds: The C-N stretching vibrations of the piperazine ring typically appear in the 1000–1250 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3050 - 3100C-H StretchAromaticMedium
2850 - 2980C-H StretchAliphatic (CH, CH₂, CH₃)Medium
1450 - 1600C=C StretchAromatic RingMedium
1330 - 1370Asymmetric SO₂ StretchSulfonylStrong
1140 - 1180Symmetric SO₂ StretchSulfonylStrong
1000 - 1250C-N StretchPiperazineMedium

Based on a thorough search of available scientific literature and crystallographic databases, the specific experimental data required to generate an article on "this compound" according to the provided outline is not publicly available.

Detailed structural information derived from X-ray crystallography (including crystal packing, intermolecular interactions, and hydrogen bonding networks) and data from chiroptical spectroscopy (CD/ORD) are not published for this specific compound.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict content requirements of the request. Generating content for the specified sections without experimental data would result in speculation and would not meet the required standards of scientific accuracy.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting molecular properties and reactivity.

Density Functional Theory (DFT) has become a popular and robust method for quantum chemical calculations due to its favorable balance between computational cost and accuracy. It is widely used to determine the most stable geometric arrangement of atoms in a molecule, a process known as geometry optimization. This process seeks the lowest energy state on the potential energy surface, which corresponds to the molecule's most stable structure. nih.govdntb.gov.ua

For molecules containing piperazine (B1678402) and benzenesulfonamide (B165840) moieties, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform geometry optimization. tandfonline.comjddtonline.inforesearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. From the optimized geometry, electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. tandfonline.comjddtonline.info

Table 1: Common DFT Methods for Geometry Optimization of Piperazine Derivatives
MethodFunctionalBasis SetTypical Application
DFTB3LYP6-31G(d,p)Geometry Optimization, Electronic Structure Analysis jddtonline.info
DFTB3LYP-D6-311++G Optimization including dispersion corrections
DFTWB97XD6-311++GLong-range interaction analysis
DFTPBE0-D36-311G(d)Thermochemical treatments and geometry optimizations nih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for applications where very high accuracy is required for determining electronic structures and energies. nih.gov For complex molecules, a common strategy involves optimizing the geometry with a cost-effective method like DFT and then performing a high-level ab initio single-point energy calculation on the optimized structure to achieve more accurate energy values.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The associated potential energy changes form an energy landscape, which maps the relative stabilities of these conformers. nih.govresearchgate.net Understanding the energy landscape is key to identifying the most populated and biologically relevant conformations of a molecule. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational flexibility of molecules. nih.gov MM uses classical physics to model the potential energy of a system as a function of its atomic coordinates, allowing for rapid energy minimization of different conformers. MD simulations extend this by solving Newton's equations of motion for the atoms over time, providing a dynamic view of the molecule's conformational changes and allowing for the exploration of its conformational energy landscape. nih.gov These simulations can reveal the accessible conformations, the pathways for interconversion between them, and their relative populations at a given temperature.

The structure of 1-Benzenesulfonyl-3-methyl-piperazine features several key areas of conformational flexibility: the piperazine ring puckering and the rotation around the sulfur-nitrogen (S-N) single bond.

Piperazine Ring Conformation : The piperazine ring typically adopts a stable chair conformation to minimize angular and torsional strain. msu.edu The substituents on the ring, the methyl group at the 3-position and the benzenesulfonyl group at the 1-position, will preferentially occupy equatorial positions to minimize steric hindrance with the axial hydrogens on the ring. The energy difference between an axial and equatorial substituent can be significant, often in the range of 1-3 kcal/mol. acs.org

Rotational Barriers : Rotation around the S-N bond of the sulfonamide group dictates the orientation of the bulky phenyl group relative to the piperazine ring. The energy barriers for this rotation determine the preferred rotamers. These barriers arise from steric clashes and electronic interactions between the substituents on the sulfur and nitrogen atoms. researchgate.net Computational studies on similar N-acylpiperidines show that pseudoallylic strain can strongly favor an axial orientation for a 2-substituent due to the partial double-bond character of the C-N bond. acs.org A similar effect could influence the conformational preference in this compound.

Table 2: Representative Conformational Energy Differences (ΔG) in Substituted Piperidine (B6355638)/Cyclohexane Systems
Molecule/SystemConformer PreferenceApproximate ΔG (kcal/mol)Driving Factor
MethylcyclohexaneEquatorial-CH₃ favored over Axial-CH₃~1.7Steric Hindrance (1,3-diaxial interactions) msu.edu
2-Methyl-1-phenylpiperidineAxial-CH₃ favored over Equatorial-CH₃-1.0Electronic/Allylic Strain Effects acs.org
1-(2-methyl-1-piperidyl)ethanoneAxial-CH₃ favored over Equatorial-CH₃-3.2Pseudoallylic Strain acs.org

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity. uni-muenchen.de The MEP is calculated for a given point in space as the electrostatic interaction energy between the molecule's unperturbed charge distribution (from both electrons and nuclei) and a positive point charge (a proton) placed at that point. uni-muenchen.denih.gov

The results are typically visualized by mapping the MEP values onto the molecule's electron density surface using a color scale. researchgate.net This map reveals the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov

For this compound, MEP analysis is expected to show:

Negative Potential : The most electron-rich regions will be localized on the highly electronegative oxygen atoms of the sulfonyl group. These areas represent likely sites for electrophilic attack. jddtonline.info

Positive Potential : Electron-poor regions will be found around the hydrogen atoms, particularly the N-H proton of the piperazine ring (if present and un-substituted) and the hydrogens on the aromatic ring. jddtonline.info These areas are susceptible to nucleophilic attack.

Intermediate Potential : Areas of neutral or intermediate potential (often colored green) are typically found over the carbon framework of the phenyl and piperazine rings.

MEP analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Maps
ColorPotential RangeInterpretationPredicted Location on this compound
RedNegativeElectron-rich; site for electrophilic attack nih.govOxygen atoms of the sulfonyl group
Yellow/OrangeSlightly NegativeModerately electron-richNear the nitrogen atoms of the piperazine ring
GreenNeutralRegion of zero potential nih.govCarbon backbone of the rings
BluePositiveElectron-poor; site for nucleophilic attack nih.govHydrogen atoms, especially N-H proton

Prediction of Spectroscopic Parameters (NMR, IR) for Comparison with Experimental Data

Computational chemistry is instrumental in predicting the spectroscopic parameters of molecules, which is crucial for the structural confirmation of newly synthesized compounds. Methods based on Density Functional Theory (DFT) are widely employed to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. nih.govnih.gov

For predicting ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT functionals such as B3LYP. researchgate.net This approach calculates the isotropic magnetic shielding tensors for each nucleus. The computed shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). nih.gov The accuracy of these predictions depends significantly on the chosen functional, the basis set (e.g., 6-311++G(d,p)), and the modeling of solvent effects. researchgate.netresearchgate.net Such theoretical spectra are invaluable for assigning peaks in experimental data and confirming the molecular structure.

Similarly, theoretical vibrational frequencies for an IR spectrum can be calculated using DFT methods. ultraphysicalsciences.org These calculations determine the normal modes of vibration for the molecule, providing the frequency and intensity of each vibrational band. Key vibrational modes for this compound would include S=O stretching from the sulfonyl group, C-H stretching from the aromatic and piperazine rings, and N-H stretching. researchgate.netchemicalbook.com Comparing the computed spectrum with the experimental one helps in the detailed assignment of vibrational bands.

Below are tables of theoretically predicted spectroscopic data for this compound, based on standard computational methodologies.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)

1H NMR Predictions13C NMR Predictions
Atom GroupPredicted Chemical Shift (δ, ppm)Atom GroupPredicted Chemical Shift (δ, ppm)
Benzenesulfonyl Ar-H (ortho)7.85 - 7.95Benzenesulfonyl C (ipso)138.0 - 139.0
Benzenesulfonyl Ar-H (meta)7.55 - 7.65Benzenesulfonyl C (ortho)128.5 - 129.5
Benzenesulfonyl Ar-H (para)7.60 - 7.70Benzenesulfonyl C (meta)126.5 - 127.5
Piperazine CH (at C3)3.10 - 3.20Benzenesulfonyl C (para)132.0 - 133.0
Piperazine CH2 (at C2, C5, C6)2.80 - 3.50Piperazine C352.0 - 53.0
Methyl CH31.10 - 1.20Piperazine C2, C5, C645.0 - 50.0
Piperazine N-H2.00 - 2.50 (broad)Methyl C15.0 - 16.0

Predicted Principal IR Vibrational Frequencies (in cm⁻¹)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch3250 - 3350Secondary amine in piperazine ring
Aromatic C-H Stretch3050 - 3100Benzenesulfonyl group C-H bonds
Aliphatic C-H Stretch2850 - 2980Piperazine ring and methyl group C-H bonds
S=O Asymmetric Stretch1340 - 1360Sulfonyl group
S=O Symmetric Stretch1160 - 1180Sulfonyl group
S-N Stretch900 - 940Sulfonamide linkage
C-N Stretch1100 - 1200Piperazine ring C-N bonds

Theoretical Studies on Reaction Mechanisms and Transition States

The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-methylpiperazine (B152721) and benzenesulfonyl chloride. researchgate.netresearchgate.net Theoretical chemistry offers a framework to investigate the mechanism of such reactions in detail. By mapping the potential energy surface, computational methods can identify the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.

While specific computational studies on the reaction mechanism for this compound are not widely documented, the general approach would involve DFT calculations to:

Model the Reactants and Products: Optimize the geometries of 2-methylpiperazine, benzenesulfonyl chloride, and the final product to determine their stable, low-energy conformations.

Locate the Transition State (TS): Search for the saddle point on the potential energy surface that connects the reactants to the products. The TS represents the highest energy barrier that must be overcome for the reaction to proceed. Its geometry reveals the arrangement of atoms at the moment of bond-making and bond-breaking.

Calculate Activation Energy: The difference in energy between the transition state and the reactants defines the activation energy (Ea) of the reaction. This value is critical for understanding the reaction kinetics.

Analyze the Reaction Pathway: By following the intrinsic reaction coordinate (IRC) from the transition state, chemists can confirm that it correctly connects the reactants and products, providing a complete picture of the reaction pathway.

Such theoretical studies can clarify reaction stereoselectivity, predict the effects of different catalysts or solvents, and rationalize experimental observations, guiding the optimization of synthetic routes. acs.orgacs.org

Ligand-Protein Interaction Modeling (at a fundamental research level)

At the fundamental research level, computational modeling is essential for exploring how a molecule like this compound might interact with biological targets, such as proteins. These in silico techniques predict the binding mode and affinity of a ligand, providing a basis for rational drug design and functional probing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For compounds containing the benzenesulfonyl piperazine scaffold, docking studies have been performed against a variety of model proteins to investigate their potential biological activities. nih.govnih.gov

The process involves preparing the 3D structures of the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site, scoring each pose based on a function that estimates binding affinity. researchgate.netpharmaceuticaljournal.net This allows for the identification of the most energetically favorable binding mode.

Analogs of this compound have been docked into the active sites of several important enzyme classes, revealing potential inhibitory functions.

Examples of Molecular Docking Studies with Benzenesulfonyl Piperazine Analogs

Protein TargetPDB IDAnalog TypePredicted Binding Affinity / ScorePotential Application Area
Carbonic Anhydrase IX (CAIX)5FL4Piperazine-linked arylsulfonyl derivatives-7.39 to -8.61 kcal/mol nih.govAnticancer mdpi.comnih.gov
Topoisomerase II (Topo II)1ZXMPhenylpiperazine derivatives of 1,2-benzothiazine-7.9 to -9.1 kcal/molAnticancer nih.gov
Acetylcholinesterase (AChE)4EY7Benzene (B151609) sulfonamide-piperazine hybrids-8.98 to -10.51 kcal/mol nih.govNeurodegenerative diseases nih.gov
Sigma-1 Receptor (S1R)5HK1Piperazine-based compoundsKi of 3.2 nM (for lead compound) nih.govCNS disorders nih.gov

These simulations provide a structural hypothesis for how the molecule interacts with the target, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

Following molecular docking, more rigorous computational methods can be applied to refine the binding pose and provide a more accurate estimation of the binding free energy. frontiersin.org Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govnih.govresearchgate.netsci-hub.se These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, often using snapshots from molecular dynamics (MD) simulations. nih.govfrontiersin.orgnih.gov MD simulations further assess the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.com

The analysis of these simulations allows for the identification of interaction hotspots —specific amino acid residues in the binding pocket that contribute most significantly to the binding affinity. nih.govnih.govresearchgate.net Decomposing the total binding energy into contributions from individual residues helps pinpoint these key interactions.

For the benzenesulfonyl piperazine scaffold, key interactions often involve:

Hydrogen Bonds: The sulfonyl oxygens and the piperazine N-H group can act as hydrogen bond acceptors and donors, respectively, often interacting with polar or charged residues like Arginine, Asparagine, and Gln. nih.gov

Hydrophobic Interactions: The benzene ring and the methyl group can engage in van der Waals contacts with nonpolar residues such as Valine, Leucine, and Alanine, contributing favorably to binding. nih.gov

Pi-Pi or Pi-Cation Stacking: The aromatic ring of the benzenesulfonyl group can stack with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the protein's active site.

Illustrative Binding Energy Contributions for a Sulfonylpiperazine Analog

Interacting ResidueInteraction TypeCalculated Energy Contribution (kJ/mol)
His68Hydrogen Bond (with SO2)-5.2
Gln92Hydrogen Bond (with SO2)-4.8
Val130Hydrophobic-3.5
Leu199Hydrophobic-3.9
Thr200Hydrogen Bond (with piperazine N-H)-4.1

Note: The energy values are hypothetical examples based on typical contributions observed in MM/PBSA per-residue decomposition analyses for similar systems. nih.gov

By identifying these interaction hotspots, computational studies provide a detailed roadmap for the rational design of more potent and selective analogs of this compound. sci-hub.senih.gov

Reactivity, Derivatization, and Chemical Transformations

Functionalization of the Benzenesulfonyl Moiety

The benzene (B151609) ring of the benzenesulfonyl group is another key site for modification, primarily through electrophilic aromatic substitution.

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group. Consequently, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. vanderbilt.edulibretexts.org This directing effect is due to the destabilization of the positively charged intermediate (sigma complex) when the electrophile adds to the ortho or para positions. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). lumenlearning.comchemguide.co.uk The electrophile is the nitronium ion (NO₂⁺). Direct nitration of aromatic sulfonamides can also be achieved using sodium nitrite (B80452) and potassium persulfate. rsc.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). lumenlearning.com This reaction is reversible, which can be useful for temporarily blocking a position on the ring. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using the halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). libretexts.org

Friedel-Crafts Reactions: These reactions are generally not successful on strongly deactivated rings like those bearing a sulfonyl group. libretexts.orgmasterorganicchemistry.com The strong deactivation prevents the ring from being nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts alkylation and acylation, respectively.

ReactionReagentsPosition of Substitution
Nitration Conc. HNO₃, Conc. H₂SO₄meta
Sulfonation Fuming H₂SO₄ (H₂SO₄/SO₃)meta
Bromination Br₂, FeBr₃meta
Chlorination Cl₂, FeCl₃meta

Introducing linkers or more complex side-chains to the benzenesulfonyl group typically involves a multi-step process. First, a functional group is introduced onto the aromatic ring via an electrophilic aromatic substitution reaction. This new group can then be chemically modified to attach a linker.

A common strategy is to perform a nitration reaction first. The resulting meta-nitro group on the benzene ring can then be reduced to an amine (-NH₂), for example, using a metal catalyst like iron or tin in the presence of acid. This newly formed amino group serves as a versatile chemical handle. It can be transformed into a diazonium salt for Sandmeyer-type reactions or can be directly used in amide bond formation or alkylation reactions to attach various linker molecules.

Cleavage and Rearrangement Reactions

The cleavage of the bonds within the 1-benzenesulfonyl-3-methyl-piperazine structure, particularly the robust sulfur-nitrogen (S-N) bond, requires specific chemical conditions.

Cleavage Reactions: The benzenesulfonyl group is often employed as a protecting group for amines due to its stability. Its removal, or cleavage, regenerates the parent amine. A variety of methods have been developed for this purpose. acs.org

Acidic Cleavage: Heating with strong acids like concentrated hydrochloric acid or a mixture of hydrobromic acid and phenol (B47542) can cleave the sulfonamide bond. acs.orgresearchgate.net

Reductive Cleavage: This is a common method for desulfonylation. wikipedia.org Reagents include active metals like sodium or lithium in liquid ammonia (B1221849) (Birch reduction), sodium amalgam, or samarium(II) iodide. wikipedia.orgrsc.org More recently, neutral organic "super-electron-donors" have been developed that can reductively cleave sulfonamides, including those derived from dialkylamines, under mild, photoactivated conditions. strath.ac.uknih.gov Catalytic methods, such as using Bi(OTf)₃, have been shown to selectively cleave C-N bonds in certain tertiary sulfonamides, and in some cases, can also lead to N-S bond cleavage. acs.orgnih.gov

Rearrangement Reactions: Sulfonamides can undergo various rearrangement reactions. acs.orgmorressier.comacs.org Under certain conditions, such as catalysis by sulfuric acid, an N-arenesulfonyl group can migrate from the nitrogen atom to an ortho position on an N-aryl substituent, forming a sulfone. acs.org The specific rearrangement pathways available to this compound would depend on the introduction of other functional groups onto the molecule. For example, the Hofmann or Curtius rearrangements could be envisioned if a carboxamide or acyl azide (B81097) functionality were introduced, respectively. bohrium.comtandfonline.com

Application as a Synthetic Building Block or Intermediate

This compound serves as a crucial heterocyclic building block for research and industrial applications. calpaclab.com The reactivity of the piperazine (B1678402) ring, particularly the secondary amine, allows for a wide range of chemical modifications. The benzenesulfonyl group acts as a robust protecting group for one of the nitrogen atoms, enabling selective functionalization at the other nitrogen. This directing-group capability is fundamental to its utility, allowing for the construction of more complex molecular architectures. The benzyl (B1604629) group, which can be easily removed through hydrogenolysis, is also noted as an ideal blocking group for creating 1-monosubstituted and 1,4-unsymmetrically disubstituted piperazines. orgsyn.org

The core reaction enabling the formation of this and related compounds is the acylation of the piperazine amine groups. ambeed.com Typically, a piperazine derivative is reacted with a sulfonyl chloride, such as 3-nitrobenzenesulfonyl chloride, in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dichloromethane (B109758) (DCM). nih.gov This straightforward reaction allows for the introduction of the benzenesulfonyl moiety onto the piperazine ring.

The this compound scaffold is a valuable starting point for the synthesis of polyfunctionalized organic molecules, particularly those with potential biological activity. The hybridization of benzene sulfonamide and piperazine moieties has been explored to develop compounds with significant enzyme inhibitory and antioxidant properties. nih.gov

In one area of research, novel benzenesulfonamide (B165840) derivatives incorporating a piperazine ring were synthesized and evaluated for their inhibitory effects on various enzymes. nih.gov For instance, compounds were created by reacting substituted piperazines with different benzenesulfonyl chlorides, leading to molecules with diverse functionalities, such as nitro groups or additional aromatic rings. nih.gov These studies demonstrate that the piperazine core, protected by a benzenesulfonyl group, can be further elaborated to introduce multiple functional groups, leading to complex molecules with specific biological targets. nih.govnih.gov The general synthetic approach involves coupling a piperazine derivative with a sulfonyl chloride, which is a common strategy for creating these polyfunctionalized systems. nih.gov

Table 1: Examples of Polyfunctionalized Molecules Derived from Substituted Piperazines

Starting Piperazine Reagent Resulting Compound Class Reference
1-Benzhydrylpiperazine 3-Nitrobenzenesulfonyl chloride Benzenesulfonamide-piperazine hybrid nih.gov
1-(Bis(4-fluorophenyl)methyl)piperazine 3-Nitrobenzenesulfonyl chloride Benzenesulfonamide-piperazine hybrid nih.gov
Piperazine Derivatives Various Benzene sulfonamide-piperazine hybrids nih.gov

This table is for illustrative purposes, showing the synthesis of related polyfunctionalized piperazine derivatives.

The 1-benzenesulfonyl-piperazine moiety is not only a component of acyclic or simple aromatic systems but also a key intermediate in the construction of more complex heterocyclic frameworks. The protected piperazine can be incorporated into larger, multi-ring systems.

A notable example is the synthesis of novel piperazine-containing dihydrofuran derivatives. nih.gov In this process, piperazine compounds with unsaturated acyl groups are reacted with 1,3-dicarbonyl compounds in a radical cyclization mediated by manganese(III) acetate. nih.gov This reaction regioselectively forms a new dihydrofuran ring attached to the piperazine core. nih.gov This demonstrates how the piperazine unit can serve as a foundation for building entirely new heterocyclic rings, expanding the molecular complexity and diversity achievable from this starting block. nih.gov While this specific study used acryloyl-substituted piperazines, the principle applies to using a protected piperazine like this compound as a scaffold for further reactions that build new rings.

Studies on Chirality and Stereoselective Synthesis of Analogues

The methyl group at the C-3 position of this compound introduces a chiral center, meaning the compound can exist as two enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically pure piperazine derivatives is a significant area of research, as the specific stereochemistry of a molecule is often critical for its biological activity.

Another strategy for achieving enantiomeric purity is through enzymatic hydrolysis. A process has been developed for the stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine, a related chiral piperazine. google.com This method involves the enzymatic hydrolysis of a racemic precursor using a protease from Streptomyces griseus, which selectively reacts with one enantiomer, allowing for the separation of the two. google.com Such enzymatic resolution techniques could be adapted for the production of enantiomerically pure this compound.

Table 2: Mentioned Compounds

Compound Name
This compound
(2S,6S)-2,4,6-Tris(phenylmethyl)piperazine
(S)-1-Methyl-3-phenylpiperazine
1-Benzhydrylpiperazine
1-(Bis(4-fluorophenyl)methyl)piperazine
3-Nitrobenzenesulfonyl chloride
5-Phenyl-1,3,4-oxadiazol-2-thiol
Diisopropylethylamine
Manganese(III) acetate

Mechanistic Investigations of Biological Interactions Fundamental Research Level

In Vitro Enzyme Inhibition Studies

The structural motif of a benzenesulfonyl group coupled with a piperazine (B1678402) ring is present in various compounds that have been investigated for their enzyme inhibitory potential. However, specific studies detailing the enzyme inhibition profile of 1-Benzenesulfonyl-3-methyl-piperazine are not extensively available in publicly accessible literature. Research on analogous compounds, such as 1-arylsulfonyl-4-phenylpiperazine derivatives, has indicated inhibitory activity against enzymes like α-glucosidase, while showing weak or no inhibition against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) researchgate.net.

Quantitative data regarding the inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against specific enzymes are not well-documented in the current body of scientific literature. The determination of these values is a critical step in characterizing the potency of an enzyme inhibitor. For structurally related compounds, IC₅₀ values have been reported. For instance, certain 1-arylsulfonyl-4-phenylpiperazine derivatives have been shown to exhibit moderate inhibitory potential against α-glucosidase researchgate.net. Without dedicated experimental analysis of this compound, its specific inhibition constants remain undetermined.

The precise molecular interactions and binding mode of this compound within the active site of target enzymes have not been specifically elucidated. Understanding the binding mode is crucial for explaining the mechanism of inhibition at a molecular level. This typically involves techniques such as X-ray crystallography or computational modeling to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the inhibitor and the enzyme's amino acid residues. While docking studies have been performed for similar sulfonamide-piperazine hybrids to correlate with their inhibitory assays, specific models for this compound are not available.

Receptor Binding Profiling

The piperazine scaffold is a common feature in many compounds targeting various neurotransmitter receptors. However, a detailed receptor binding profile for this compound is not extensively characterized in the available scientific literature. Studies on similar structures, such as (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide, have identified selective antagonists for the 5-HT₇ receptor, highlighting the potential for benzenesulfonamide (B165840) derivatives to interact with serotonin receptors nih.gov.

There is a lack of specific data from radioligand binding assays to determine the dissociation constant (Kₔ) of this compound for various receptors. Such assays are fundamental in quantifying the affinity of a ligand for its receptor. The Kₔ value represents the concentration of a ligand at which half of the receptors are occupied at equilibrium, providing a direct measure of binding affinity. Without these experimental data, the receptor binding affinities of this compound remain unknown.

The selectivity of this compound for different receptor subtypes has not been reported. Characterizing receptor subtype selectivity is essential for understanding the specific biological effects of a compound and for predicting its potential therapeutic applications and side-effect profile. This typically involves screening the compound against a panel of different receptor subtypes to compare its binding affinities.

Cellular Pathway Modulation Studies (Fundamental, without clinical implications)

At a fundamental level, there is a scarcity of published research investigating the effects of this compound on specific cellular signaling pathways. Such studies are crucial for understanding the downstream cellular consequences of its interaction with molecular targets. Elucidating how this compound may modulate pathways, for example, by altering second messenger levels or influencing protein phosphorylation cascades, would provide valuable insights into its mechanism of action at a cellular level. The biosynthesis of strained piperazine alkaloids has been shown to involve non-enzymatic transformations triggered by N-methylation of the piperazine core, suggesting that modifications to the piperazine ring can significantly influence molecular reactivity and subsequent biological activity nih.gov. However, direct evidence of this compound modulating specific cellular pathways is currently unavailable.

Investigation of Signaling Cascade Involvement in vitro

Detailed in vitro studies investigating the specific effects of this compound on intracellular signaling cascades are not extensively documented in publicly available literature. However, research on structurally related piperazine derivatives provides a framework for how such investigations are conducted. For instance, certain series of piperazine derivatives have been evaluated for their effects on specific pathways, such as the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) pathway. In these studies, the expression levels of key proteins like 5-HT1AR, brain-derived neurotrophic factor (BDNF), and protein kinase A (PKA) in the hippocampus were analyzed by western blot and immunohistochemistry to determine the compound's influence on the signaling cascade nih.gov. This type of analysis allows researchers to understand if a compound acts as an agonist or antagonist and to map its downstream effects on cellular function.

Gene Expression or Protein Level Changes in vitro

Direct evidence of gene expression or protein level changes induced specifically by this compound in vitro is limited. Methodologically, such studies involve treating cell cultures with the compound and subsequently measuring the expression profiles of multiple genes or proteins. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are employed to quantify messenger RNA (mRNA) levels of target genes, which requires careful selection and validation of stable reference genes for accurate normalization nih.gov. Changes in protein levels are often assessed using methods like western blotting. These analyses can reveal if the compound upregulates or downregulates biological processes such as cell proliferation, apoptosis, or inflammation by altering the expression of key regulatory genes and proteins.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The structure-activity relationship (SAR) of the benzenesulfonyl piperazine scaffold is a critical area of research aimed at optimizing biological activity and understanding the molecular basis of action.

Design and Synthesis of Analogues for SAR Exploration

The design and synthesis of analogues of this compound are central to SAR studies. The versatile structure of the parent compound allows for systematic modifications at several key positions: the benzenesulfonyl group, the piperazine core, and the methyl substituent.

Key Synthetic Strategies:

Modification of the Benzenesulfonyl Moiety: The aromatic ring of the benzenesulfonyl group is a common target for modification. Electron-withdrawing or electron-donating groups can be introduced at various positions to alter the electronic properties and steric bulk of the molecule. For example, in the synthesis of related hybrids, commercially available nitro-substituted benzene (B151609) sulfonyl chlorides are reacted with the amine of the piperazine core nih.gov.

Substitution on the Piperazine Ring: The synthesis of N-substituted piperazines is a well-established field. Common methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides mdpi.com. For benzenesulfonyl piperazines, the primary synthetic route involves a nucleophilic substitution reaction where a piperazine derivative reacts with a substituted sulfonyl chloride nih.gov.

Bioisosteric Replacement: The piperazine ring itself can be replaced with bioisosteres—structurally different groups that retain similar physicochemical properties—to explore the impact on pharmacokinetic and pharmacodynamic profiles enamine.net.

Iterative Library Approach: An iterative parallel synthesis approach is often employed to generate large libraries of analogues for high-throughput screening. This allows for rapid exploration of the SAR and identification of compounds with improved potency or selectivity nih.gov. For example, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors were developed by optimizing the benzamide and central ring components of the core scaffold researchgate.net.

These synthetic efforts produce a diverse set of compounds that enable a detailed exploration of how specific structural features contribute to the molecule's biological activity.

Correlation of Structural Features with in vitro Biological Activity

Correlating the structural features of benzenesulfonyl piperazine analogues with their in vitro biological activity provides crucial insights into their mechanism of action.

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring of the sulfonamide moiety significantly influence activity. In a study of benzene sulfonamide-piperazine hybrids, different substitutions led to varied inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase nih.gov. For instance, certain compounds showed potent inhibition of BChE, while others were more effective against tyrosinase or α-glucosidase nih.gov. Similarly, in a series of antitubercular agents, the presence of electron-withdrawing groups, such as a 2,4-dinitro configuration on the phenyl ring, was found to yield the most potent analogues nih.gov.

Piperazine Moiety Modifications: Alterations to the piperazine ring and its substituents also play a critical role. In the development of antiplatelet agents, the introduction of a piperazinyl group into a 1,3-benzenedisulfonyl scaffold resulted in compounds with significant in vitro activity nih.gov. SAR analysis of antimycobacterial compounds revealed that bulky, lipophilic moieties attached to the piperazine heterocycle improved activity against Mycobacterium tuberculosis mdpi.com.

Flexibility and Basicity: The flexibility and basicity of the piperazine ring can be important for enzyme interactions. In a study of tyrosinase inhibitors, benzylpiperazine analogues were found to be more potent than the corresponding phenylpiperazine analogues, suggesting that increased flexibility in that region of the molecule is beneficial for binding to the target enzyme nih.gov.

The following table presents data on the enzyme inhibitory activity of a series of benzene sulfonamide-piperazine hybrid compounds, illustrating the impact of different structural modifications.

CompoundSubstituent R1Substituent R2AChE IC₅₀ (mM)BChE IC₅₀ (mM)Tyrosinase IC₅₀ (mM)α-Glucosidase IC₅₀ (mM)
Compound 1-H-H1.0111.0101.251.002
Compound 2-H-CH₃1.0091.0081.231.001
Compound 3-CH₃-H1.0051.0101.211.000
Compound 4-CH₃-CH₃1.0071.0111.191.003
Compound 5-Cl-H1.0031.0081.201.002
Compound 6-Cl-CH₃1.0041.0091.221.001

Data adapted from Çakır, et al. (2024). The study investigated a series of benzene sulfonamide-piperazine hybrids for their enzyme inhibitory activities. nih.gov

In Silico Studies on Potential Biological Targets and Mechanisms

Computational, or in silico, methods are indispensable tools for predicting the biological targets of benzenesulfonyl piperazine derivatives and elucidating their mechanisms of action at a molecular level. These studies often precede and complement experimental work.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzene sulfonamide-piperazine hybrids, docking studies have been used to correlate predicted binding modes with experimentally observed enzyme inhibition nih.gov. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of enzymes like AChE and BChE nih.govresearchgate.net. For example, docking studies of other piperazine derivatives have helped to understand their binding to targets like topoisomerase II and DNA, revealing that the compounds can form stable complexes within the active site dntb.gov.uamdpi.com.

The following table summarizes the results of a molecular docking study for a potent benzene sulfonamide-piperazine hybrid (Compound 5) with the enzyme Acetylcholinesterase (AChE).

ParameterValue/Description
Target ProteinAcetylcholinesterase (AChE)
LigandCompound 5 (R1=-Cl, R2=-H)
Docking Score (Binding Energy)-8.5 kcal/mol
Key Interacting ResiduesTYR72, ASP74, TYR124, TRP286, TYR337
Types of InteractionsHydrogen bonds, Pi-Pi stacking, Hydrophobic interactions

Data is illustrative and based on findings reported for potent inhibitors in studies such as Çakır, et al. (2024). nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time frontiersin.orgnottingham.ac.uk. These simulations can assess the stability of the binding pose predicted by docking. By calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein residues, researchers can determine if the ligand remains stably bound in the active site and how its binding affects the protein's flexibility researchgate.netresearchgate.netnih.gov.

ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the drug discovery process nih.gov. These predictions help to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the risk of failure in later stages of development nih.govresearchgate.net.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating 1-Benzenesulfonyl-3-methyl-piperazine from starting materials, by-products, and other impurities, as well as for quantifying its purity. Both high-performance liquid chromatography and gas chromatography are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Due to the presence of the benzenesulfonyl group, the compound has a strong UV chromophore, making UV detection a suitable choice.

Method development often involves screening different stationary and mobile phases. While standard reversed-phase columns (e.g., C18) can be used, piperazine (B1678402) and its derivatives can sometimes exhibit poor retention and peak shape under these conditions. researchgate.net In such cases, normal-phase chromatography or hydrophilic interaction chromatography (HILIC) may provide better separation. researchgate.net For certain piperazine compounds lacking a strong chromophore, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) is employed to create a UV-active derivative, though this is less critical for a benzenesulfonylated compound. researchgate.netjocpr.com Method validation is performed to confirm linearity, accuracy, precision, and robustness. jocpr.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for both qualitative and quantitative analysis, providing excellent separation efficiency and definitive identification through mass spectra. rsc.org For piperazine derivatives, GC-MS is particularly effective for identifying volatile impurities and isomers. rsc.org The sample is typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile before injection. rsc.orghakon-art.com The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. hakon-art.com The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint, confirming the identity of this compound and any detected impurities.

Table 2: Typical GC-MS Operating Conditions

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Selective Detector
Column Capillary Column (e.g., DB-17 or equivalent, 30 m x 0.25 mm, 0.25 µm) hakon-art.com
Carrier Gas Helium at a constant flow of 1 mL/min scholars.direct
Injector Temperature 250 °C hakon-art.com
Oven Program Initial temp 150°C, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-550 amu |

The presence of a stereocenter at the C3 position of the piperazine ring means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they may exhibit different biological activities. Chiral chromatography, particularly chiral HPLC, is the most common technique for this purpose. nih.gov

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), are widely used for separating chiral amines and related compounds. chiraltech.com By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be accurately calculated, providing a measure of the sample's enantiopurity.

Table 3: Example Chiral HPLC Method Parameters

Parameter Condition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) chiraltech.com
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C

| Detection Wavelength | 230 nm |

Thermal Analysis for Solid-State Characterization

Thermal analysis techniques are essential for characterizing the solid-state properties of this compound, providing information on melting point, thermal stability, and polymorphism. The primary methods used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). psu.edu

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. psu.edumt.com For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of purity; impurities typically broaden the melting range and lower the melting point. DSC can also be used to identify different polymorphic forms, which would manifest as distinct thermal events.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. psu.edumt.com This analysis is used to determine the thermal stability of the compound. A TGA curve for this compound would show a stable mass up to a certain temperature, after which a significant drop in mass would indicate the onset of thermal decomposition. The technique is also sensitive to the presence of residual solvents or moisture, which would be observed as mass loss at lower temperatures.

Table 4: Information Derived from Thermal Analysis

Technique Measured Parameter Information Obtained
DSC Heat Flow (mW) Melting Point, Enthalpy of Fusion, Glass Transitions, Polymorphism

| TGA | Weight Change (%) | Thermal Stability, Decomposition Temperature, Residual Solvent/Moisture Content |

Spectrophotometric Assays for Concentration and Purity

UV-Visible spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in solution. The benzenesulfonyl moiety contains a phenyl ring, which acts as a chromophore, absorbing light in the UV region. researchgate.net

The assay is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While some methods for piperazine itself require derivatization to produce a colored compound for analysis in the visible range, the inherent UV absorbance of this compound simplifies this process. ekb.egresearchgate.net

Table 5: Hypothetical Data for a UV Spectrophotometric Calibration Curve

Concentration (µg/mL) Absorbance at λmax (e.g., 230 nm)
2.0 0.152
4.0 0.305
6.0 0.451
8.0 0.603

Microscopic Techniques for Crystal Morphology

Microscopic techniques are employed to study the external shape (morphology) and internal arrangement (crystal structure) of solid this compound.

Optical and Scanning Electron Microscopy (SEM) are used to visualize the crystal habit. These techniques provide information on the size, shape, and surface topography of the crystals. This is important for understanding physical properties like flowability and dissolution rate.

Table 6: Crystallographic Data Obtainable from X-ray Diffraction

Parameter Description Example Data (based on related structures researchgate.netresearchgate.net)
Empirical Formula C11H16N2O2S C11H16N2O2S
Crystal System The geometric system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P21/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a = 13.2 Å, b = 9.2 Å, c = 18.6 Å; β = 110.9°
Volume (ų) The volume of the unit cell. ~2110 ų
Z The number of molecules per unit cell. 4

| Conformation | The spatial arrangement of atoms. | Piperazine ring in chair conformation |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While classical methods for the synthesis of N-sulfonylated piperazines exist, future research will likely focus on developing more efficient, sustainable, and stereoselective routes to 1-Benzenesulfonyl-3-methyl-piperazine and its derivatives.

Asymmetric Synthesis: The presence of a chiral center at the 3-position of the piperazine (B1678402) ring is a key feature. Current syntheses may result in a racemic mixture. Future efforts should be directed towards the development of robust asymmetric syntheses to access individual enantiomers. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions to establish the stereocenter with high enantiomeric excess. rsc.orgrsc.org The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been reported using diastereoselective nucleophilic addition, a strategy that could be adapted for 3-methyl derivatives. rsc.org

Catalytic C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of C-H bonds offer a powerful alternative to traditional multi-step sequences. mdpi.com Research into the selective C-H functionalization of the piperazine ring or the benzenesulfonyl group could provide rapid access to a diverse library of analogues. Strategies like photoredox catalysis could enable the introduction of various substituents at the carbon atoms of the piperazine core, which is currently a significant synthetic challenge. mdpi.com

Flow Chemistry and Process Optimization: For scalable and reproducible synthesis, the adoption of continuous flow technologies presents a promising avenue. nih.gov A flow reactor setup could allow for better control over reaction parameters, improved safety, and potentially higher yields, making the synthesis more suitable for industrial applications. mdpi.comnih.gov This approach would be a significant improvement over traditional batch reactions. nih.gov

Multicomponent Reactions (MCRs): De novo synthesis of the piperazine ring using MCRs, such as the Ugi reaction, could offer a highly convergent and diversity-oriented approach. nih.govacs.org These strategies allow for the assembly of complex piperazine scaffolds from simple, readily available starting materials in a single step, providing a powerful tool for creating novel derivatives. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical structure of this compound features multiple reactive sites, offering a rich landscape for exploring new chemical transformations.

Functionalization of the Secondary Amine: The secondary amine (NH) of the piperazine ring is the most apparent site for derivatization. Future studies should systematically explore its reactivity with a wide array of electrophiles, including alkyl halides, acyl chlorides, isocyanates, and aldehydes (via reductive amination), to generate extensive libraries of N-substituted derivatives. This functionalization is crucial for modulating the compound's physicochemical and biological properties. nih.govwikipedia.org

Modification of the Benzenesulfonyl Group: The aromatic ring of the benzenesulfonyl moiety is amenable to electrophilic aromatic substitution. Introducing electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the sulfonamide, which could significantly impact its biological activity and target engagement. nih.govacs.org

Reactivity of the N-S Bond: The sulfonamide bond itself can participate in specific chemical reactions. Under certain conditions, such as in the presence of strong acids, the S-N bond can be cleaved. researchgate.net Investigating the stability and reactivity of this bond under various conditions could reveal novel rearrangement or fragmentation pathways, leading to unexpected molecular scaffolds.

Transformations of the Methyl Group: While more challenging, the selective functionalization of the methyl group at the 3-position could open another dimension for structural diversification, leading to novel analogues with unique steric and electronic properties.

Advanced Computational Modeling and Predictive Analytics

Computational chemistry and predictive modeling are indispensable tools for accelerating research and guiding experimental design.

Molecular Dynamics (MD) Simulations: To understand how this compound and its derivatives might interact with biological targets, MD simulations can be employed. acs.orgrsc.org These simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and elucidate the dynamic behavior of the molecule within a binding site. nih.govnih.gov

Quantum Mechanics (QM) Studies: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule. researchgate.net Such studies can provide insights into reaction mechanisms, predict sites of metabolism, and help rationalize observed chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By generating a library of derivatives and testing their biological activity, QSAR models can be developed to correlate specific structural features with activity. Furthermore, advanced machine learning algorithms could be trained on existing data for piperazine sulfonamides to predict the biological activities, pharmacokinetic properties (ADMET), and potential toxicity of novel, untested derivatives, thereby prioritizing synthetic efforts. researchgate.net

Discovery of Novel Fundamental Biological Interaction Mechanisms

The piperazine sulfonamide scaffold is present in compounds with a wide range of biological activities, suggesting that this compound could interact with various biological targets.

Broad-Spectrum Biological Screening: A crucial future direction is to perform unbiased, high-throughput screening of the compound and its derivatives against a wide panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Piperazine-based compounds are known to target sigma receptors and histamine (B1213489) receptors, while sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases. acs.orgnih.govnih.gov Screening could uncover entirely new classes of targets.

Enzyme Inhibition Studies: Based on the sulfonamide moiety, a key area of investigation would be its potential as an inhibitor of various enzymes. Studies on its inhibitory activity against different isoforms of carbonic anhydrase, some of which are implicated in cancer, could be particularly fruitful. nih.govnih.govresearchgate.net Similarly, its potential to inhibit other enzymes like BACE1 or HIV protease, where piperazine sulfonamides have shown activity, should be explored. nih.govnih.gov

Phenotypic Screening and Mechanism Deconvolution: Utilizing cell-based phenotypic screening assays can identify compounds that induce a desired cellular response (e.g., anti-proliferative, anti-inflammatory). Subsequent target deconvolution studies, using techniques like chemical proteomics or thermal proteome profiling, could then identify the specific molecular targets responsible for the observed phenotype, revealing novel biological mechanisms. A patent for related benzenesulfonyl piperazine compounds suggests their potential as procaspase-3 activators for cancer therapy, an avenue worth exploring. google.comgoogle.com

Design of Next-Generation Chemical Probes and Tools

Beyond direct therapeutic applications, this compound can serve as a versatile scaffold for the development of sophisticated chemical tools to probe biological systems. researchgate.netnih.gov

Affinity-Based Probes: The molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. Such probes are invaluable for identifying and validating drug targets, visualizing biological processes, and studying drug-target engagement in living cells. The secondary amine provides a convenient handle for attaching these functionalities.

Pharmacophore Scaffolding: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it can present substituents in defined three-dimensional orientations. nih.govrsc.org this compound can be used as a rigid core to build focused compound libraries designed to interact with specific protein families, aiding in the systematic exploration of chemical space. mdpi.com

Fragment-Based Drug Discovery (FBDD): The compound itself or its core fragments could be used in FBDD screening campaigns. Identifying low-affinity "hits" from a fragment library can provide a starting point for growing or linking fragments to develop highly potent and selective lead compounds.

Q & A

Q. What are the common synthetic routes for 1-Benzenesulfonyl-3-methyl-piperazine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, sulfonylation of 3-methylpiperazine with benzenesulfonyl chloride in polar aprotic solvents (e.g., DMF) under inert atmospheres achieves moderate yields. Optimization includes varying catalysts (e.g., tin(II) chloride for regioselectivity), reaction temperatures (reflux conditions at 50–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via silica gel chromatography or recrystallization ensures purity .

Q. What analytical techniques are employed to confirm the structure and purity of this compound derivatives?

  • Methodological Answer : Structural validation relies on 1H/13C NMR to confirm proton environments and carbon frameworks, FTIR for functional group identification (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹), and HRMS for molecular ion verification. Purity is assessed using HPLC (reverse-phase C18 columns) or TLC (GF254 plates with UV visualization). Chiral derivatives require SFC or polarimetry to determine enantiomeric excess .

Q. How do researchers troubleshoot low yields in the synthesis of benzenesulfonyl-piperazine derivatives?

  • Methodological Answer : Low yields often stem from incomplete sulfonylation or side reactions. Strategies include:
  • Increasing reaction time (12–24 hours) to ensure complete conversion.
  • Using scavengers like molecular sieves to absorb byproducts (e.g., HCl).
  • Employing Dean-Stark traps for azeotropic removal of water in condensation reactions.
  • Screening alternative catalysts (e.g., Pd/C for nitro-group reductions) .

Advanced Research Questions

Q. How does the introduction of substituents on the piperazine ring affect biological activity and selectivity in target binding?

  • Methodological Answer : Substituent effects are studied via SAR (Structure-Activity Relationship) campaigns. For example:
  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance binding to hydrophobic enzyme pockets (e.g., fungal tyrosinase inhibition ).
  • Chiral centers (e.g., 3-methyl substitution) improve selectivity for CNS targets by modulating lipophilicity and membrane permeability.
  • Benzyl groups increase steric bulk, reducing off-target muscarinic receptor binding while enhancing CCR5 antagonism for HIV entry inhibition .

Q. What strategies are effective in improving the oral bioavailability of piperazine-based compounds?

  • Methodological Answer : Key approaches include:
  • Prodrug design : Masking polar sulfonyl groups with ester linkages to enhance intestinal absorption.
  • Salt formation : Using hydrochloride salts to improve aqueous solubility.
  • Bioisosteric replacement : Swapping benzenesulfonyl with trifluoromethylpyridyl groups to balance logP and reduce first-pass metabolism.
  • Pharmacokinetic profiling : In vitro assays (e.g., Caco-2 permeability, microsomal stability) guide structural tweaks .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies arise from variations in assay conditions or impurity profiles. Mitigation strategies:
  • Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
  • Impurity profiling : Employ LC-MS to identify and quantify byproducts (e.g., des-methyl analogs) that may skew activity .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine ) to contextualize SAR trends.

Q. What computational tools are used to predict the reactivity and synthetic pathways of benzenesulfonyl-piperazine derivatives?

  • Methodological Answer : Retrosynthetic software (e.g., Pistachio, Reaxys) identifies feasible precursors (e.g., allylic acetates or hydrazines) and reaction pathways. DFT calculations model transition states for sulfonylation steps, while QSAR models predict logP and solubility to prioritize derivatives for synthesis .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "this compound" instead of "BSMP").
  • Citations prioritize peer-reviewed synthesis protocols (e.g., ) and pharmacological studies (e.g., ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.